molecular formula C19H20IN3O5 B12024424 2-iodo-N-[2-oxo-2-[(2E)-2-[(2,4,5-trimethoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide

2-iodo-N-[2-oxo-2-[(2E)-2-[(2,4,5-trimethoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide

Cat. No.: B12024424
M. Wt: 497.3 g/mol
InChI Key: GDBHUTVCNACPCH-LSHDLFTRSA-N
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Description

2-iodo-N-[2-oxo-2-[(2E)-2-[(2,4,5-trimethoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features an iodo group, a benzamide core, and a hydrazinyl linkage to a trimethoxyphenyl group, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-N-[2-oxo-2-[(2E)-2-[(2,4,5-trimethoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide typically involves multiple steps, starting with the preparation of the benzamide core, followed by the introduction of the iodo group and the hydrazinyl linkage. Common reagents used in these reactions include iodine, hydrazine derivatives, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-iodo-N-[2-oxo-2-[(2E)-2-[(2,4,5-trimethoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the hydrazinyl linkage or the benzamide core.

    Substitution: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can replace the iodo group under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted benzamides.

Scientific Research Applications

2-iodo-N-[2-oxo-2-[(2E)-2-[(2,4,5-trimethoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-iodo-N-[2-oxo-2-[(2E)-2-[(2,4,5-trimethoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s hydrazinyl linkage and trimethoxyphenyl group play crucial roles in its biological activity, potentially interacting with enzymes and receptors to exert its effects. Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-iodo-N-[2-oxo-2-[(2E)-2-[(2,4,5-trimethoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trimethoxyphenyl group, in particular, sets it apart from other similar compounds, potentially offering unique interactions and activities.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H20IN3O5

Molecular Weight

497.3 g/mol

IUPAC Name

2-iodo-N-[2-oxo-2-[(2E)-2-[(2,4,5-trimethoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide

InChI

InChI=1S/C19H20IN3O5/c1-26-15-9-17(28-3)16(27-2)8-12(15)10-22-23-18(24)11-21-19(25)13-6-4-5-7-14(13)20/h4-10H,11H2,1-3H3,(H,21,25)(H,23,24)/b22-10+

InChI Key

GDBHUTVCNACPCH-LSHDLFTRSA-N

Isomeric SMILES

COC1=CC(=C(C=C1/C=N/NC(=O)CNC(=O)C2=CC=CC=C2I)OC)OC

Canonical SMILES

COC1=CC(=C(C=C1C=NNC(=O)CNC(=O)C2=CC=CC=C2I)OC)OC

Origin of Product

United States

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